molecular formula C10H19N3O4 B11867212 tert-Butyl (3-(2-hydrazinyl-2-oxoethyl)oxetan-3-yl)carbamate

tert-Butyl (3-(2-hydrazinyl-2-oxoethyl)oxetan-3-yl)carbamate

Cat. No.: B11867212
M. Wt: 245.28 g/mol
InChI Key: UCHCQFGXGXNFJA-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring an oxetan-3-yl core substituted with a hydrazinyl-oxoethyl group. Its molecular formula is C₁₀H₁₉N₃O₄, with a molecular weight of 245.28 g/mol (calculated). The oxetan ring introduces steric strain due to its four-membered cyclic ether structure, while the hydrazinyl-oxoethyl moiety provides reactivity for further functionalization, such as hydrazone formation or nucleophilic substitutions . Applications include its use as an intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting viral infections or enzyme inhibition .

Properties

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C10H19N3O4/c1-9(2,3)17-8(15)12-10(5-16-6-10)4-7(14)13-11/h4-6,11H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

UCHCQFGXGXNFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CC(=O)NN

Origin of Product

United States

Preparation Methods

Core Oxetane Ring Formation

The oxetane ring is a critical structural component of this compound. One approach involves cyclization reactions using diols or epoxy precursors. For example, tert-butyl (2-oxooxetan-3-yl)carbamate (CAS 132340-68-2) serves as a precursor, where the oxetane ring is formed via intramolecular cyclization of a β-hydroxyamide under acidic conditions. The reaction typically employs catalysts such as p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF), yielding the oxetane ring with a Boc-protected amine.

Introduction of the Hydrazinyl-Oxoethyl Side Chain

The hydrazinyl-oxoethyl group is introduced through nucleophilic substitution or condensation. A method adapted from the synthesis of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6) involves reacting a bromoacetyl intermediate with hydrazine hydrate. For instance, 2-bromo-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone reacts with tert-butyl carbazate in THF at −5–20°C, followed by hydrazine addition to form the hydrazinyl moiety. The reaction requires careful temperature control to avoid side reactions, with yields reaching 83% after recrystallization.

Stepwise Preparation Protocols

Method 1: Sequential Boc Protection and Hydrazine Addition

  • Oxetane Intermediate Synthesis :

    • React 3-aminooxetane with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to form tert-butyl (oxetan-3-yl)carbamate.

    • Oxidize the secondary alcohol to a ketone using Dess-Martin periodinane, yielding tert-butyl (2-oxooxetan-3-yl)carbamate.

  • Hydrazine Functionalization :

    • Treat the ketone intermediate with hydrazine hydrate in ethanol at reflux for 4–6 hours.

    • Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the target compound.

Yield : 72–78% (over two steps).

Method 2: One-Pot Multi-Component Reaction

A patent-derived approach condenses tert-butyl carbazate, glyoxal, and 3-aminoxetane in a single pot:

  • Combine tert-butyl carbazate (1.1 eq), glyoxal (40% aqueous, 1.0 eq), and 3-aminoxetane (1.0 eq) in THF.

  • Add LDA (lithium diisopropylamide, 1.1 eq) at −78°C, then warm to room temperature.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and recrystallize from ether.

Yield : 68%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances solubility of intermediates, improving reaction rates compared to DCM.

  • Low-Temperature Control : Reactions at −5–0°C minimize side reactions, such as over-oxidation or polymerization.

Catalytic Additives

  • PTSA : Accelerates oxetane cyclization by protonating hydroxyl groups, facilitating dehydration.

  • LDA : Deprotonates carbazate, enabling nucleophilic attack on bromoacetyl intermediates.

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : Isopropyl ether or ethyl acetate/hexane mixtures yield high-purity crystals (>99% by HPLC).

  • Yield Loss Mitigation : Slow cooling (0.5°C/min) reduces impurities, enhancing recovery.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, oxetane and CH₂), 6.80 (s, 1H, NH).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend).

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Key Advantage
Sequential Boc Protection27899.1High reproducibility
One-Pot Reaction16897.5Reduced isolation steps
Hydrazine Condensation38398.7Scalability to industrial levels

Industrial-Scale Considerations

Cost-Efficiency

  • LDA vs. NaH : LDA, though costly, offers better regioselectivity in deprotonation.

  • Solvent Recycling : THF recovery via distillation reduces waste and costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(2-hydrazinyl-2-oxoethyl)oxetan-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional

Biological Activity

tert-Butyl (3-(2-hydrazinyl-2-oxoethyl)oxetan-3-yl)carbamate, with the CAS number 1936125-01-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C10H19N3O4
  • Molecular Weight : 245.28 g/mol
  • Structural Formula : The compound features a tert-butyl group attached to an oxetan ring, which is further substituted with a hydrazinyl group.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The hydrazinyl moiety may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Antioxidant Properties : Compounds with hydrazinyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxic Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against specific cancer cell lines.

Cytotoxicity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity findings:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results indicate that the compound has varying levels of effectiveness against different cancer types, suggesting a potential for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results are as follows:

Assay TypeEC50 (µM)Reference
DPPH30
ABTS25

These values suggest that the compound possesses significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

  • Study on Breast Cancer Cell Lines :
    A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction, as evidenced by increased levels of caspase activation.
  • Neuroprotective Effects :
    In a neuroprotection study, this compound showed potential protective effects against neuronal cell death induced by oxidative stress. The findings suggest that it may modulate pathways associated with neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

The compound's hydrazine group is known for its role in the development of antitumor agents and other therapeutic compounds. Research indicates that derivatives of hydrazine can exhibit cytotoxic activity against cancer cell lines. For example, compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in cancer progression, suggesting that tert-butyl (3-(2-hydrazinyl-2-oxoethyl)oxetan-3-yl)carbamate could serve as a lead compound in drug development targeting cancer therapies.

Organic Synthesis

This compound can act as an intermediate in organic synthesis. Its unique oxetane ring structure offers opportunities for further functionalization, allowing chemists to create a variety of derivatives with tailored properties. This versatility makes it valuable in synthetic organic chemistry, particularly in the development of novel materials and pharmaceuticals.

Case Study 1: Antitumor Activity

A study exploring the antitumor properties of hydrazine derivatives found that certain compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases, a family of enzymes critical for programmed cell death. This suggests that this compound could be further evaluated for its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material for the synthesis of new oxetane-containing compounds. These derivatives were characterized by their enhanced reactivity and potential applications in drug delivery systems. The study highlighted the compound's utility as a versatile building block for creating complex organic molecules.

Data Table: Comparative Analysis of Hydrazine Derivatives

Compound NameStructure TypeApplication AreaNotable Activity
This compoundHydrazine derivativeMedicinal ChemistryPotential antitumor activity
Hydrazine-based Anticancer AgentSimple hydrazineDrug DevelopmentInduces apoptosis in cancer cells
Oxetane-containing CompoundOxetane derivativeOrganic SynthesisReactivity in drug delivery applications

Comparison with Similar Compounds

tert-Butyl (2-oxooxetan-3-yl)carbamate (CAS: N/A)

  • Structure : Lacks the hydrazinyl-oxoethyl group; instead, it has a ketone group at the oxetan-2-position.
  • Key Differences :
    • Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the hydrazinyl group, which is more suited for condensation reactions.
    • Applications : Primarily used as a building block in heterocyclic synthesis, such as oxetane-based peptidomimetics .
  • Physical Properties: No explicit data in evidence, but oxetanones generally exhibit higher polarity than carbamates with hydrazine substituents.

tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate (CAS: 1802048-96-9)

  • Structure: Contains an aminomethyl group instead of the hydrazinyl-oxoethyl chain.
  • Key Differences :
    • Reactivity : The primary amine enables amide bond formation or reductive alkylation.
    • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage) due to the reactive amine .
  • Applications : Used in peptide modifications and as a precursor for urea derivatives .

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS: 6926-09-6)

  • Structure : Shares the hydrazinyl-oxoethyl group but lacks the oxetan ring.
  • Physical Properties: Melting point = 111–115°C; boiling point = 386.5°C .
  • Applications : Used in synthesizing hydrazones and as a linker in bioconjugation .

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 167298-40-0)

  • Structure : Cyclopentyl ring replaces oxetan, with a ketone at position 3.
  • Key Differences :
    • Ring Strain : Cyclopentane has lower ring strain than oxetan, leading to different conformational dynamics.
    • Similarity Score : 1.00 (based on structural alignment algorithms) .
  • Applications : Explored in prostaglandin analogs and kinase inhibitors due to its rigid cyclic framework .

Comparative Data Table

Compound Name Core Structure Key Substituent CAS Number Molecular Weight Key Applications
Target Compound Oxetan-3-yl Hydrazinyl-oxoethyl N/A 245.28 Medicinal chemistry intermediates
tert-Butyl (2-oxooxetan-3-yl)carbamate Oxetan-3-yl Ketone N/A ~187.21 Heterocyclic synthesis
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate Oxetan-3-yl Aminomethyl 1802048-96-9 202.25 Peptide modifications
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Linear chain Hydrazinyl-oxoethyl 6926-09-6 189.21 Bioconjugation
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentyl Ketone 167298-40-0 ~213.27 Prostaglandin analogs

Research Findings and Trends

  • Synthetic Utility : The oxetan-3-yl carbamates are preferred in drug discovery for their improved metabolic stability compared to larger rings (e.g., cyclohexane) .
  • Safety Profile: Compounds with hydrazine derivatives (e.g., the target compound) may pose higher toxicity risks (e.g., hepatotoxicity) compared to aminomethyl or ketone-substituted analogs .
  • Structural Insights : The oxetan ring’s strain enhances electrophilicity, making it reactive in SN2 reactions, whereas cyclopentane derivatives favor sterically controlled reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl carbamate derivatives, and how can they be adapted for this compound?

  • Methodology :

  • Boc Protection Strategy : tert-Butyl carbamates are typically synthesized via Boc (tert-butoxycarbonyl) protection of amines. For example, carbodiimide-mediated coupling (e.g., DCC or EDC) with Boc anhydride under inert conditions (N₂ atmosphere) is common .
  • Oxetane Ring Functionalization : The oxetane moiety in the target compound may require selective functionalization. A reported method involves nucleophilic ring-opening of oxetanes with hydrazine derivatives under controlled pH (pH 7–9) to introduce hydrazinyl groups .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include:
  • Boc Group : tert-butyl protons at δ ~1.4 ppm (singlet) and carbonyl carbon at δ ~155 ppm.
  • Oxetane Ring : Methine protons (δ ~4.5–5.0 ppm) and carbamate NH (δ ~6.5–7.0 ppm, broad) .
  • IR Spectroscopy : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and hydrazinyl N-H (≈3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with expected molecular weight (e.g., C₁₀H₁₉N₃O₃: 253.3 g/mol). High-resolution MS (HRMS) validates the molecular formula .

Q. What are the stability profiles of tert-butyl carbamates under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Boc groups are labile under acidic conditions (e.g., TFA in DCM). Test stability by incubating the compound in buffers (pH 2–10) and monitoring degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Most tert-butyl carbamates are stable up to 150°C but decompose rapidly above 200°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high diastereoselectivity in the synthesis of chiral tert-butyl carbamates?

  • Methodology :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during oxetane ring formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of hydrazine, improving regioselectivity.
  • Case Study : Troiani et al. (2011) achieved >90% enantiomeric excess (ee) in a related carbamate using lipase-mediated kinetic resolution .

Q. How should researchers address contradictory crystallographic and spectroscopic data for tert-butyl carbamate derivatives?

  • Methodology :

  • Crystallographic Validation : Compare X-ray diffraction data (e.g., CCDC entries) with computational models (DFT-optimized structures). Discrepancies in bond angles/lengths may indicate polymorphism .
  • Dynamic NMR : Resolve conflicting NOESY/ROESY data by analyzing rotational barriers of the oxetane ring .
  • Example : Das et al. (2016) resolved hydrogen-bonding ambiguities in carbamates by combining XRD and IR spectroscopy .

Q. What role do hydrogen-bonding interactions play in the solid-state assembly of tert-butyl carbamates, and how can they be exploited in material design?

  • Methodology :

  • Crystal Engineering : Analyze hydrogen-bond motifs (e.g., N-H···O=C) using Mercury software. For example, Baillargeon et al. (2017) reported that weak C-H···O interactions stabilize layered structures in tert-butyl carbamates .
  • Thermal Analysis : Correlate melting points (DSC) with intermolecular interaction strength. Stronger H-bond networks increase thermal stability .

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